molecular formula C20H21F2N5O3S B611767 N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide CAS No. 1115899-15-4

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B611767
M. Wt: 449.48
InChI Key: QORLVVKPDILQDS-UHFFFAOYSA-N
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Description

VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Kumar et al. (2013) reported an efficient route to synthesize thiazoles with functionalities like N-substituted carboxamide, which could be related to the compound . These thiazoles were obtained through chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

Structure-Activity Relationships

  • Banba et al. (2013) explored the structure-activity relationships in similar aromatic heterocyclic carboxamides, noting the importance of positional isomers in determining fungicidal activity (Banba, Yoshikawa, & Katsuta, 2013).

Antiviral Applications

  • Research by Srivastava et al. (1977) involved synthesizing thiazole C-nucleosides, which showed significant antiviral activity, particularly against herpes and parainfluenza viruses. This could indicate potential antiviral applications for similar thiazole derivatives (Srivastava et al., 1977).

Potential in Cancer Treatment

  • Several studies have investigated the anticancer potential of thiazole derivatives. Atta and Abdel-Latif (2021) synthesized thiazole-5-carboxamide derivatives showing good inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).
  • Another study by Cai et al. (2016) also reported the synthesis of thiazole-5-carboxamide derivatives with significant anticancer activity (Cai et al., 2016).

Antimicrobial and Anti-inflammatory Properties

  • Mhaske et al. (2011) synthesized substituted thiazole carboxamides, which exhibited antimicrobial activities. This suggests potential use in developing antibacterial agents (Mhaske et al., 2011).
  • Can et al. (2021) studied imidazothiazole derivatives for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of thiazole compounds in pain management (Can et al., 2021).

Miscellaneous Applications

  • Singh et al. (2022) discussed the regioselective synthesis of thiazole derivatives, which could be relevant for designing specific functional groups in compounds like N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide (Singh et al., 2022).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLVVKPDILQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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